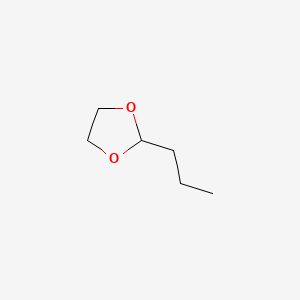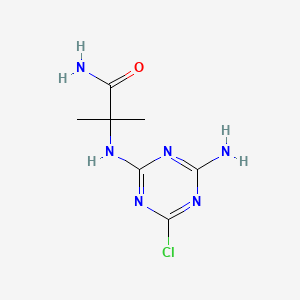
2,3,4-Trichlorotoluene
Descripción general
Descripción
2,3,4-Trichlorotoluene is an organochlorine compound, specifically an aryl chloride, with the molecular formula CH₃C₆H₂Cl₃. It is one of the six constitutional isomers of trichlorotoluene, which differ in the relative positions of the three chlorine substituents around the benzene ring. This compound is a colorless, lipophilic solid that is used in various chemical processes and applications .
Métodos De Preparación
2,3,4-Trichlorotoluene can be synthesized through the chlorination of toluene. The process involves treating toluene with three equivalents of chlorine in the presence of various Lewis acids. This method leverages the usual selectivity of electrophilic aromatic substitution reactions of substituted benzenes . Industrial production methods often involve the use of specific chlorination catalysts to achieve high yields and purity of the desired isomer .
Análisis De Reacciones Químicas
2,3,4-Trichlorotoluene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form trichlorobenzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated toluene derivatives.
Common reagents used in these reactions include strong bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions include various chlorinated benzoic acids and less chlorinated toluenes .
Aplicaciones Científicas De Investigación
2,3,4-Trichlorotoluene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including herbicides and pesticides.
Medicine: Research into its potential effects and uses in medicinal chemistry is ongoing, although it is not widely used in pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2,3,4-Trichlorotoluene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms on the benzene ring make it more reactive towards nucleophiles, allowing it to participate in various chemical reactions. The pathways involved include the formation of intermediates that can further react to form more complex compounds .
Comparación Con Compuestos Similares
2,3,4-Trichlorotoluene can be compared with other trichlorotoluene isomers such as 2,3,5-Trichlorotoluene, 2,3,6-Trichlorotoluene, 2,4,5-Trichlorotoluene, 2,4,6-Trichlorotoluene, and 3,4,5-Trichlorotoluene. Each of these isomers has different physical and chemical properties due to the varying positions of the chlorine atoms on the benzene ring. For example, 2,4,6-Trichlorotoluene has a different melting and boiling point compared to this compound . The unique arrangement of chlorine atoms in this compound makes it particularly useful in specific chemical syntheses and industrial applications.
Propiedades
IUPAC Name |
1,2,3-trichloro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOGNQZQKDZOBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60223778 | |
| Record name | 2,3,4-Trichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60223778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7359-72-0 | |
| Record name | 1,2,3-Trichloro-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7359-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trichlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007359720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60223778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 2-[(2-chloroacetyl)amino]acetate](/img/structure/B1346035.png)




